6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a diazino-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by its coupling with a 4-methylphenyl derivative. The final step involves the formation of the diazino-pyrimidinone core under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while reduction can produce various reduced derivatives .
Scientific Research Applications
6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A related compound with similar structural features but different functional groups.
Furan-2-ylmethanamine: Another furan derivative with distinct chemical properties.
Uniqueness
6-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of a furan ring, a methylphenyl group, and a diazino-pyrimidinone core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-12-4-6-13(7-5-12)22-16-15(17(23)20-18(22)25)10-21(11-19-16)9-14-3-2-8-24-14/h2-8,19H,9-11H2,1H3,(H,20,23,25) |
InChI Key |
HWABHHJPMLAKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=S |
Origin of Product |
United States |
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